molecular formula C12H14N2 B129739 2-Isopropyl-6-methylquinoxaline CAS No. 149179-66-8

2-Isopropyl-6-methylquinoxaline

Cat. No. B129739
M. Wt: 186.25 g/mol
InChI Key: RXPHJNVIGAJPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-6-methylquinoxaline (IMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. This compound belongs to the quinoxaline family and is known for its unique biochemical and physiological properties.

Mechanism Of Action

The mechanism of action of 2-Isopropyl-6-methylquinoxaline is not fully understood, but it is believed to act through the modulation of various signaling pathways. 2-Isopropyl-6-methylquinoxaline has been shown to activate the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

2-Isopropyl-6-methylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which are involved in the regulation of inflammation and immune response. 2-Isopropyl-6-methylquinoxaline has also been shown to induce the production of reactive oxygen species (ROS), which are involved in the regulation of oxidative stress. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects and has been used to treat various types of cancer.

Advantages And Limitations For Lab Experiments

2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 2-Isopropyl-6-methylquinoxaline is also relatively inexpensive compared to other compounds used in research. However, 2-Isopropyl-6-methylquinoxaline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. 2-Isopropyl-6-methylquinoxaline can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for 2-Isopropyl-6-methylquinoxaline research. One area of interest is the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a potential therapeutic agent for these diseases. Another area of interest is the use of 2-Isopropyl-6-methylquinoxaline in cancer research. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects, and it could be used in combination with other drugs to treat various types of cancer. Finally, the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline could lead to the discovery of new compounds with unique biochemical and physiological properties.
Conclusion:
In conclusion, 2-Isopropyl-6-methylquinoxaline is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. The synthesis method of 2-Isopropyl-6-methylquinoxaline involves a multistep process that results in high purity and yield. 2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments, but it also has some limitations. There are several future directions for 2-Isopropyl-6-methylquinoxaline research, including the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases, the use of 2-Isopropyl-6-methylquinoxaline in cancer research, and the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline.

Synthesis Methods

The synthesis of 2-Isopropyl-6-methylquinoxaline is a multistep process that involves the reaction of 2,3-dichloroquinoxaline with isopropylmagnesium bromide and methyl lithium. The resulting product is then purified through recrystallization to obtain pure 2-Isopropyl-6-methylquinoxaline. This method has been used by several researchers to obtain 2-Isopropyl-6-methylquinoxaline with high purity and yield.

Scientific Research Applications

2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has been used to study the effects of oxidative stress on neuronal cells and to investigate the role of inflammation in neurodegenerative diseases. It has also been used to study the effects of different compounds on cancer cells and to investigate the mechanism of action of various drugs.

properties

CAS RN

149179-66-8

Product Name

2-Isopropyl-6-methylquinoxaline

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-methyl-2-propan-2-ylquinoxaline

InChI

InChI=1S/C12H14N2/c1-8(2)12-7-13-11-6-9(3)4-5-10(11)14-12/h4-8H,1-3H3

InChI Key

RXPHJNVIGAJPTA-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(N=C2C=C1)C(C)C

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)C(C)C

Origin of Product

United States

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